molecular formula C10H8ClNO2 B594526 Ethyl 2-chloro-5-cyanobenzoate CAS No. 1261779-36-5

Ethyl 2-chloro-5-cyanobenzoate

Cat. No. B594526
M. Wt: 209.629
InChI Key: JBBVYJZIZSKVMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-chloro-5-cyanobenzoate is a chemical compound with the molecular formula C10H8ClNO2 . It has a molecular weight of 209.63 . The compound is a yellow to brown solid . It is produced by AstaTech, Inc.


Molecular Structure Analysis

The InChI code for Ethyl 2-chloro-5-cyanobenzoate is 1S/C10H8ClNO2/c1-2-14-10(13)8-5-7(6-12)3-4-9(8)11/h3-5H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

Ethyl 2-chloro-5-cyanobenzoate is a yellow to brown solid . Its molecular weight is 209.63 . The compound’s boiling point is not specified .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 2-chloro-5-cyanobenzoate is utilized in the synthesis of a wide range of heterocyclic compounds. For instance, it is used as a reagent in the formation of thiazolo[5,4-d]pyrimidines with molluscicidal properties, highlighting its potential in developing bioactive compounds with specific applications in controlling schistosomiasis intermediate hosts (El-Bayouki & Basyouni, 1988).

Environmental Impact of Chemical Derivatives

Research on the environmental fate and behavior of parabens, which are structurally related to Ethyl 2-chloro-5-cyanobenzoate, sheds light on the persistence and transformation of chemical derivatives in aquatic environments. Such studies are critical for understanding the ecological impact of widespread chemical usage and guiding the development of more environmentally friendly alternatives (Haman et al., 2015).

properties

IUPAC Name

ethyl 2-chloro-5-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-2-14-10(13)8-5-7(6-12)3-4-9(8)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBVYJZIZSKVMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-chloro-5-cyanobenzoate

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